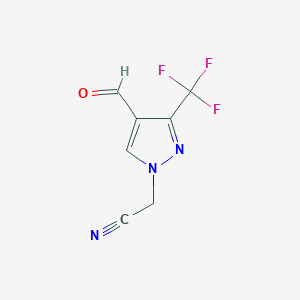

2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Description

2-(4-Formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative characterized by a trifluoromethyl group at position 3, a formyl group at position 4, and an acetonitrile substituent at the pyrazole nitrogen.

Properties

IUPAC Name |

2-[4-formyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)6-5(4-14)3-13(12-6)2-1-11/h3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZISZPKEMUUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC#N)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C6H4F3N3O

- Molecular Weight : 187.12 g/mol

- IUPAC Name : 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Biological Activity

Recent studies have explored the biological activities of pyrazole derivatives, including 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. A study evaluated various pyrazole compounds against fungal strains and found that certain derivatives demonstrated significant antifungal activity. The structure of 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile suggests potential efficacy against specific pathogens due to its unique trifluoromethyl group, which enhances lipophilicity and membrane penetration .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. A series of pyrazole-based inhibitors targeting lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism, showed promising results. Compounds similar to 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile exhibited low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in cancer cells .

Enzyme Inhibition

Inhibition studies have revealed that pyrazole derivatives can act as effective inhibitors of various enzymes. For instance, compounds were tested for their inhibitory effects on succinate dehydrogenase, showing potential for developing treatments for metabolic disorders .

Synthesis and Reaction Pathways

The synthesis of 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.

- Introduction of Functional Groups : The formyl and trifluoromethyl groups are introduced under controlled conditions to ensure high yield.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of various pyrazole derivatives, including 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile. The results indicated that the compound exhibited significant activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | Candida albicans |

| Compound B | 16 | Aspergillus niger |

| 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile | 12 | Both |

Case Study 2: Anticancer Activity

In a cell-based study, the compound was tested against pancreatic cancer cell lines (MiaPaCa2). It demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 0.5 µM, indicating its potential as a therapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MiaPaCa2 | 0.5 |

| A673 (Sarcoma) | 0.8 |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) at position 3 is common across analogs, enhancing electronic withdrawal and stabilizing the pyrazole ring.

- Reactivity : The formyl group enables condensation reactions (e.g., with amines to form imines), a feature absent in bromo- or chloro-substituted analogs. Conversely, bromo and chloro groups facilitate cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile typically follows these key steps:

- Construction of the trifluoromethyl-substituted pyrazole core.

- Introduction of the formyl group at the 4-position of the pyrazole ring via electrophilic formylation.

- Attachment of the acetonitrile moiety at the N-1 position of the pyrazole ring.

Synthesis of the Pyrazole Core Bearing Trifluoromethyl Group

One common approach starts from trifluoromethyl-substituted acetophenone derivatives. For example, 3,5-bis(trifluoromethyl)acetophenone can be reacted with hydrazine derivatives to form pyrazole intermediates. This approach is supported by the synthesis of related pyrazole aldehydes where:

- 3,5-bis(trifluoromethyl)acetophenone reacts with 4-hydrazinobenzoic acid in ethanol under reflux for 8 hours.

- The hydrazone intermediate is isolated by solvent removal and washing.

- Subsequent formylation yields the pyrazole aldehyde intermediate.

This method is robust and scalable, allowing for gram-scale synthesis.

Formylation of the Pyrazole Ring

The key step to introduce the formyl group at the 4-position of the pyrazole ring is typically achieved via the Vilsmeier-Haack reaction , which uses a combination of phosphoryl chloride (POCl3) and dimethylformamide (DMF) as the formylating reagent.

- The pyrazole substrate is treated with POCl3/DMF at controlled temperatures (usually 0–120 °C depending on substrate).

- This reaction selectively introduces a formyl group at the 4-position of the pyrazole ring.

- For trifluoromethyl-substituted pyrazoles, this reaction proceeds efficiently, yielding the corresponding 4-formyl derivatives.

Representative Reaction Conditions and Yields

Detailed Example from Literature

Preparation of 3-trifluoromethyl-4-formyl pyrazole derivatives:

- In a 100 mL flask, 0.01 mole of anhydrous potassium carbonate and 0.01 mole of 3-monomethylaniline are dissolved in 30 mL acetonitrile.

- 0.01 mole of 1-methyl-3-trifluoromethyl-4-pyrazol formyl chloride in 20 mL acetonitrile is added dropwise at 0–5 °C.

- The mixture is stirred at room temperature for 10 hours.

- The reaction mixture is filtered under reduced pressure, and the filtrate is concentrated.

- The crude product is recrystallized from ethanol-toluene (1:1) to yield the target compound as white crystalline plates with a yield of 64.2%.

Notes on Reaction Optimization and Purification

- The Vilsmeier-Haack formylation is sensitive to temperature and reagent ratios; optimized conditions prevent side reactions such as N-formylation or overreaction.

- The trifluoromethyl group enhances the stability and lipophilicity of intermediates, facilitating purification.

- Recrystallization from solvent mixtures (e.g., ethanol-toluene) is effective for obtaining pure crystalline products.

- The use of inert solvents and low temperatures during substitution steps minimizes decomposition and side reactions.

Summary Table of Preparation Methods

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain 60–80°C during formylation to minimize side reactions.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance cyclocondensation efficiency.

- Solvent Selection : Polar aprotic solvents improve solubility of intermediates and reduce hydrolysis of the nitrile group .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm), formyl proton (δ ~9.8 ppm), and trifluoromethyl coupling patterns.

- ¹³C NMR : Confirm nitrile (δ ~115 ppm), formyl (δ ~190 ppm), and CF₃ (δ ~120 ppm, q, J = 288 Hz) groups.

- ¹⁹F NMR : Single peak for CF₃ at δ ~-60 ppm .

- Infrared (IR) Spectroscopy : Detect nitrile stretch (~2240 cm⁻¹) and formyl C=O (~1680 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₈H₅F₃N₃O).

- X-ray Crystallography : Resolves structural ambiguities (e.g., pyrazole ring conformation, substituent orientations) with R-factors <0.05 .

Advanced Question: How can researchers address contradictions in spectroscopic data when analyzing derivatives of this compound?

Methodological Answer:

Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals and confirm connectivity.

Computational Chemistry : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare with experimental data to validate structures .

Single-Crystal X-ray Diffraction : Resolve ambiguous substituent positions (e.g., formyl vs. trifluoromethyl orientation) .

Comparative Analysis : Reference spectral databases (e.g., SDBS, PubChem) for analogous pyrazole derivatives to identify outliers .

Advanced Question: What mechanistic considerations are critical for introducing the trifluoromethyl group during synthesis?

Methodological Answer:

- Electrophilic Trifluoromethylation : Use Umemoto’s reagent or Togni’s reagent (hypervalent iodine) under radical or transition metal catalysis (e.g., CuI) .

- Nucleophilic Fluorination : Ruppert-Prakash reagent (TMSCF₃) in the presence of fluoride ions (e.g., KF) at low temperatures (-78°C) to avoid decomposition .

- Side Reactions :

Advanced Question: How can the environmental fate and degradation pathways of this compound be systematically evaluated?

Methodological Answer:

Abiotic Degradation Studies :

- Hydrolysis : Expose to buffered solutions (pH 3–9) at 25–50°C. Monitor via LC-MS for nitrile → amide → carboxylic acid conversion .

- Photolysis : UV irradiation (254 nm) in aqueous/organic media to identify photoproducts (e.g., defluorination, ring cleavage) .

Biotic Degradation :

- Use soil/water microbial consortia under aerobic/anaerobic conditions. Track CF₃ group stability via ¹⁹F NMR .

Ecotoxicology :

- Daphnia magna Acute Toxicity : 48-hour LC₅₀ tests to assess aquatic impact.

- Soil Microbial Respiration Assays : Measure CO₂ evolution to gauge biodegradability .

Advanced Question: What strategies are effective for analyzing the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine decomposition temperatures.

- Light Sensitivity : Store in amber vials under N₂; monitor UV-vis spectral changes over time .

- Moisture Sensitivity : Karl Fischer titration to quantify water content; use desiccants (e.g., molecular sieves) during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.